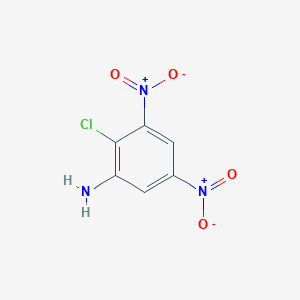

2-Chloro-3,5-dinitroaniline

Beschreibung

Eigenschaften

CAS-Nummer |

88140-44-7 |

|---|---|

Molekularformel |

C6H4ClN3O4 |

Molekulargewicht |

217.57 g/mol |

IUPAC-Name |

2-chloro-3,5-dinitroaniline |

InChI |

InChI=1S/C6H4ClN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2 |

InChI-Schlüssel |

LVRPKHXXTBQCBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of 3,5-Dinitroaniline

A known method involves chlorination of 3,5-dinitroaniline using chlorine generated in situ by the reaction of hydrogen peroxide with concentrated hydrochloric acid in an acetic acid medium. This approach was described in a Russian patent (RU2315749C1) and related literature.

Procedure Summary:

| Step | Reagents and Conditions | Observations and Yields |

|---|---|---|

| 1 | Dissolve 5.494 g of 3,5-dinitroaniline in 130 mL acetic acid + 85 mL concentrated HCl at 10–16 °C | Formation of solution ready for chlorination |

| 2 | Add 43 mL of 30% hydrogen peroxide dropwise, causing chlorine generation | Temperature rises spontaneously to ~32 °C |

| 3 | After exothermic reaction completes, filter the product | 7.539 g (87.7% yield) of 2,4,6-trichloro-3,5-dinitroaniline obtained |

| 4 | Crystallize from toluene and heptane | Product melting point 229.5–231.5 °C |

Note: Although this method targets 2,4,6-trichloro-3,5-dinitroaniline, similar chlorination conditions can be adapted to selectively prepare 2-chloro derivatives by controlling reagent stoichiometry and reaction time.

Synthesis from 2,4-Dinitroaniline via Chlorination and Oxidation

Another detailed synthesis route is the preparation of 2-chloro-4,6-dinitroaniline, which is closely related to this compound in terms of chemical structure and synthetic approach. This method involves multi-stage chlorination and oxidation steps, providing insight into the preparation of chloro-dinitroanilines.

Stepwise Reaction Conditions and Yields:

| Stage | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 350 g 2,4-dinitroaniline + 700 g 31% HCl + 500 g water, stirred at 35 ± 5 °C for 2 h | Protonation and preparation for chlorination |

| 2 | Chlorine gas (83 g) added gradually at 45 ± 5 °C over 4–5 h, then stirred 2 h | Chlorination at aromatic ring positions |

| 3 | Temperature raised to 60 ± 5 °C; 96 g 27.5% hydrogen peroxide added dropwise over 4 h; hold for 2 h at 65 ± 5 °C | Oxidation and further functional group modification |

| 4 | Filtration and drying | 409 g product with 98.3% purity by HPLC; 98.4% yield |

This method emphasizes careful temperature control and reagent addition rates to maximize yield and purity. The mother liquor containing residual hydrogen peroxide is recycled, highlighting process efficiency.

Comparative Summary of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3,5-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Reduction: Formation of 2-chloro-3,5-diaminoaniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,5-dinitroaniline has several applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceutical compounds.

Industry: It is widely used in the production of herbicides, particularly those targeting tubulin proteins in plants.

Wirkmechanismus

The primary mechanism of action of 2-Chloro-3,5-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. As a result, it disrupts the mitotic process, leading to cell cycle arrest and eventual cell death. This mechanism is particularly effective in herbicidal applications, where it targets the growth of unwanted plants.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-Chloro-3,5-dinitroaniline and its analogs:

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing Groups (NO₂, Cl): In this compound, these groups deactivate the aromatic ring, directing electrophilic substitution to specific positions and stabilizing intermediates in explosive synthesis . Electron-Donating Groups (OCH₃, CH₃): Compounds like 2-Chloro-3,5-dimethoxyaniline exhibit increased solubility and reduced thermal stability, favoring pharmaceutical applications over energetic materials .

Thermal and Explosive Performance

- This compound outperforms analogs like 2-methyl-3,5-dinitroaniline in thermal stability due to stronger electron-withdrawing effects. Its derivative BT-DAONAB surpasses TATB (a benchmark explosive) in both detonation velocity and thermal resistance .

Industrial Relevance

- While 3,5-dinitroaniline derivatives are widely used in dyes and agrochemicals (market size: $108 billion in 2025) , this compound's niche lies in high-value explosives and specialty chemicals.

Synthetic Pathways

- This compound is synthesized via nitration and chlorination of aniline precursors, whereas 2-Chloro-4,6-dinitroaniline involves alternative nitration routes, leading to distinct regioisomers .

Research and Market Trends

- Sustainability : Companies like Merck KGaA and Lanxess AG focus on AI-driven synthesis and blockchain-enabled supply chains to produce high-purity nitroanilines with reduced environmental impact .

- Emerging Applications : Bio-based dye formulations using 3,5-dinitroaniline derivatives are gaining traction in sustainable textiles, though this compound remains critical in defense sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.